Cas no 960060-94-0 (6-(Methyl(propyl)amino)nicotinic acid)

6-(Methyl(propyl)amino)nicotinic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(methyl(propyl)amino)nicotinic acid
- 6-[methyl(propyl)amino]pyridine-3-carboxylic acid
- Z409203408
- 6-(Methyl(propyl)amino)nicotinic acid
-
- Inchi: 1S/C10H14N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)
- InChI Key: AJWIZXYVDOQHND-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C=C1)N(C)CCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- XLogP3: 1.7
- Topological Polar Surface Area: 53.4
6-(Methyl(propyl)amino)nicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4231812-0.5g |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
Aaron | AR0281JK-250mg |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95% | 250mg |
$481.00 | 2025-02-15 | |
Aaron | AR0281JK-10g |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95% | 10g |
$3991.00 | 2023-12-15 | |
1PlusChem | 1P0281B8-500mg |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95% | 500mg |
$710.00 | 2024-04-19 | |
1PlusChem | 1P0281B8-5g |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95% | 5g |
$2466.00 | 2024-04-19 | |
1PlusChem | 1P0281B8-1g |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95% | 1g |
$892.00 | 2024-04-19 | |
1PlusChem | 1P0281B8-2.5g |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95% | 2.5g |
$1688.00 | 2024-04-19 | |
Aaron | AR0281JK-5g |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95% | 5g |
$2700.00 | 2024-07-18 | |
1PlusChem | 1P0281B8-250mg |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95% | 250mg |
$471.00 | 2024-04-19 | |
Enamine | EN300-4231812-0.05g |
6-[methyl(propyl)amino]pyridine-3-carboxylic acid |
960060-94-0 | 95.0% | 0.05g |
$155.0 | 2025-02-20 |
6-(Methyl(propyl)amino)nicotinic acid Related Literature
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on 6-(Methyl(propyl)amino)nicotinic acid
6-(Methyl(propyl)amino)nicotinic Acid: A Comprehensive Overview of CAS No. 960060-94-0
6-(Methyl(propyl)amino)nicotinic acid (CAS No. 960060-94-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-methyl-N-propylnicotinamide, is a derivative of nicotinic acid, which is a key component in various biological and therapeutic applications. The unique structural features of 6-(methyl(propyl)amino)nicotinic acid make it a promising candidate for the development of novel drugs and therapeutic agents.
The chemical structure of 6-(methyl(propyl)amino)nicotinic acid consists of a pyridine ring with a carboxylic acid group at the 6-position and an N-methyl-N-propylamino substituent. This combination of functional groups imparts specific physicochemical properties that are crucial for its biological activity and potential therapeutic applications. The compound's solubility, stability, and reactivity are influenced by these functional groups, making it an interesting subject for both academic research and industrial development.
Recent studies have highlighted the potential of 6-(methyl(propyl)amino)nicotinic acid in various therapeutic areas. One notable area of research is its role in modulating nicotinic acetylcholine receptors (nAChRs). These receptors are involved in numerous physiological processes, including neurotransmission, cognition, and pain modulation. The ability of 6-(methyl(propyl)amino)nicotinic acid to interact with nAChRs makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
In addition to its potential in neurological disorders, 6-(methyl(propyl)amino)nicotinic acid has shown promise in cardiovascular research. Nicotinic acid derivatives have long been used to manage dyslipidemia and reduce cardiovascular risk. The unique structure of 6-(methyl(propyl)amino)nicotinic acid may offer improved pharmacokinetic properties compared to traditional nicotinic acid derivatives, potentially leading to more effective and safer treatments for cardiovascular conditions.
The synthesis of 6-(methyl(propyl)amino)nicotinic acid involves several well-established chemical reactions. One common approach is the reaction of 6-chloronicotinic acid with N-methyl-N-propylamine under controlled conditions. This method provides high yields and purity, making it suitable for large-scale production. The synthetic route can be optimized to enhance efficiency and reduce environmental impact, aligning with the principles of green chemistry.
Clinical trials involving 6-(methyl(propyl)amino)nicotinic acid are currently underway to evaluate its safety and efficacy in various therapeutic applications. Preliminary results have been encouraging, with the compound demonstrating favorable pharmacological profiles and minimal side effects. However, further research is needed to fully understand its mechanisms of action and potential long-term effects.
The potential applications of 6-(methyl(propyl)amino)nicotinic acid extend beyond pharmaceuticals. In the field of materials science, the compound's unique properties make it a valuable precursor for the synthesis of advanced materials with specific functionalities. For example, it can be used to create polymers with enhanced mechanical strength or improved thermal stability.
In conclusion, 6-(methyl(propyl)amino)nicotinic acid (CAS No. 960060-94-0) is a versatile compound with significant potential in multiple areas of research and development. Its unique chemical structure and biological activity make it an attractive candidate for the development of novel drugs and advanced materials. Ongoing studies continue to uncover new insights into its properties and applications, paving the way for future innovations in medicinal chemistry and beyond.
960060-94-0 (6-(Methyl(propyl)amino)nicotinic acid) Related Products
- 2229220-05-5(tert-butyl N-2-(1-amino-2-hydroxypropan-2-yl)-5-bromophenylcarbamate)
- 862831-43-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide)
- 1396777-58-4(6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1261671-21-9(2-Chloro-4'-iodo-3'-methoxypropiophenone)
- 854898-49-0(Rosuvastatin Calcium (R,S,R)-Diastereomer)
- 1292593-73-7((S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide)
- 69708-32-3(BENZOIC ACID, 3,5-DICHLORO-4-NITRO-)
- 257299-02-8(4,4,5,5-tetramethyl-2-(2S)-2-phenylpropyl-1,3,2-dioxaborolane)
- 2158301-19-8(2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride)
- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)




